molecular formula C27H31N5O4 B11155123 3-((4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)cyclohexyl)methyl)benzo[d][1,2,3]triazin-4(3H)-one

3-((4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)cyclohexyl)methyl)benzo[d][1,2,3]triazin-4(3H)-one

Cat. No.: B11155123
M. Wt: 489.6 g/mol
InChI Key: ULXXPRBPEMHEDN-UHFFFAOYSA-N
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Description

3-[(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazine-1-carbonyl}cyclohexyl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one is a complex organic compound that features a benzodioxole group, a piperazine ring, and a benzotriazinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazine-1-carbonyl}cyclohexyl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazine-1-carbonyl}cyclohexyl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazine-1-carbonyl}cyclohexyl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one is unique due to its combination of benzodioxole, piperazine, and benzotriazinone structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H31N5O4

Molecular Weight

489.6 g/mol

IUPAC Name

3-[[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C27H31N5O4/c33-26(31-13-11-30(12-14-31)16-20-7-10-24-25(15-20)36-18-35-24)21-8-5-19(6-9-21)17-32-27(34)22-3-1-2-4-23(22)28-29-32/h1-4,7,10,15,19,21H,5-6,8-9,11-14,16-18H2

InChI Key

ULXXPRBPEMHEDN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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